molecular formula C15H12F3N2O3PS B3041408 2-[(Dimethoxyphosphorothioyl)oxy]-6-phenyl-4-(trifluoromethyl)nicotinonitrile CAS No. 287923-54-0

2-[(Dimethoxyphosphorothioyl)oxy]-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B3041408
CAS No.: 287923-54-0
M. Wt: 388.3 g/mol
InChI Key: GGWDXZGIFGNSOM-UHFFFAOYSA-N
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Description

2-[(Dimethoxyphosphorothioyl)oxy]-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS#: Not assigned

Properties

IUPAC Name

2-dimethoxyphosphinothioyloxy-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N2O3PS/c1-21-24(25,22-2)23-14-11(9-19)12(15(16,17)18)8-13(20-14)10-6-4-3-5-7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWDXZGIFGNSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)OC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N2O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into three key components:

  • Nicotinonitrile core : Provides the pyridine backbone.
  • Trifluoromethyl group at C4 : Introduced via radical or nucleophilic trifluoromethylation.
  • Phosphorothioyloxy group at C2 : Installed through phosphorylation of a hydroxyl precursor.
  • Phenyl group at C6 : Typically incorporated early via cyclization or coupling reactions.

Synthesis of the Nicotinonitrile Core

Cyclization of Chalcone Derivatives

A common approach involves cyclizing chalcone precursors with malononitrile. For example, p-methoxy acetophenone and p-chlorobenzaldehyde condense in ethanolic NaOH to form chalcone intermediates, which cyclize with malononitrile and ammonium acetate under reflux to yield 2-aminonicotinonitriles. Adapting this method, 6-phenyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile could be synthesized by substituting chalcone components with phenyl-containing analogs.

Direct Functionalization of Pyridine Derivatives

An alternative route starts with 3-cyanopyridine. Lithiation at C4 using butyllithium and tetramethylethylenediamine in tetrahydrofuran at −40°C, followed by reaction with bromotrifluoromethane, introduces the trifluoromethyl group. Subsequent oxidation or hydroxylation at C2 yields 2-hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile, a critical intermediate for phosphorylation.

Trifluoromethylation Strategies

Radical Trifluoromethylation

Bromotrifluoromethane (CF₃Br) serves as a trifluoromethyl source in radical reactions. In the presence of butyllithium and tetramethylethylenediamine, 3-cyanopyridine undergoes regioselective trifluoromethylation at C4 under argon at −40°C. This method achieves moderate yields (∼65%) and requires strict temperature control to avoid side reactions.

Phosphorylation at C2

Reaction with Dimethoxyphosphorothioyl Chloride

The hydroxyl group at C2 of 2-hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile reacts with dimethoxyphosphorothioyl chloride [(MeO)₂P(S)Cl] in anhydrous dichloromethane or THF. Triethylamine is typically added to scavenge HCl, with reactions proceeding at 0–25°C for 12–24 hours. Purification via silica gel chromatography yields the target compound.

Representative Procedure:
  • Dissolve 2-hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile (1.0 eq) in dry THF.
  • Add triethylamine (2.5 eq) and cool to 0°C.
  • Slowly add dimethoxyphosphorothioyl chloride (1.2 eq) and stir at 25°C for 18 hours.
  • Quench with water, extract with ethyl acetate, and concentrate.
  • Purify by column chromatography (hexane:ethyl acetate = 4:1).

Alternative Pathways

One-Pot Trifluoromethylation-Phosphorylation

A patent by describes tandem functionalization for analogous pyridine derivatives. Sequential addition of CF₃Br and (MeO)₂P(S)Cl in a single reactor could streamline synthesis, though yields may suffer from competing side reactions.

Microwave-Assisted Synthesis

Modern techniques like microwave irradiation (100–150°C, 30–60 minutes) may accelerate phosphorylation steps, reducing reaction times from hours to minutes.

Challenges and Optimization

Regioselectivity in Trifluoromethylation

Lithiation at C4 competes with C2/C6 activation. Using bulky bases (e.g., LDA) or directing groups (e.g., methoxy) improves regioselectivity.

Stability of Intermediates

The 2-hydroxy intermediate is prone to oxidation. Storage under inert atmosphere and addition of radical inhibitors (e.g., BHT) enhance stability.

Chemical Reactions Analysis

2-[(Dimethoxyphosphorothioyl)oxy]-6-phenyl-4-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(Dimethoxyphosphorothioyl)oxy]-6-phenyl-4-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 2-[(Dimethoxyphosphorothioyl)oxy]-6-phenyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or other proteins, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

The nicotinonitrile core is a common scaffold in the compounds analyzed. Key differences arise in the substituents at positions 2 and 6, which significantly influence physicochemical properties and bioactivity. Below is a systematic comparison:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Position 2 Substituent Position 6 Substituent Key Features Reference
2-[(Dimethoxyphosphorothioyl)oxy]-6-phenyl-4-(trifluoromethyl)nicotinonitrile C₁₆H₁₄F₃N₂O₃PS 402.32 (calculated) Dimethoxyphosphorothioyloxy Phenyl Phosphorothioate ester Target
2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile C₁₇H₁₆F₃N₃ 319.32 Diethylamino Phenyl Amine functionality
2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile C₁₉H₁₁ClF₃N₂O 379.75 4-Chlorophenoxy Phenyl Aryl ether, halogenated
2-[(2-Phenoxyethyl)sulfanyl]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile C₁₉H₁₄F₃N₂OS₂ 434.45 (calculated) Phenoxyethyl sulfanyl 2-Thienyl Thioether, heteroaromatic

Physicochemical and Functional Insights

Electron-Withdrawing vs. The dimethoxyphosphorothioyloxy group in the target compound introduces a polarizable sulfur atom and phosphate-like structure, which may mimic natural substrates in enzyme interactions. In contrast, the diethylamino group in provides basicity, likely increasing solubility in polar solvents.

Aromatic Substitutions :

  • The phenyl group at position 6 (shared by the target compound, , and ) contributes to lipophilicity and π-stacking interactions.
  • Replacing phenyl with 2-thienyl (as in ) introduces a heteroaromatic ring, altering electronic properties and possibly enhancing metabolic stability.

Halogenation and Bioactivity: The 4-chlorophenoxy substituent in adds halogen-mediated hydrophobic interactions, commonly exploited in drug design for target affinity.

Biological Activity

2-[(Dimethoxyphosphorothioyl)oxy]-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a complex chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a phosphorothioate group, which is known to influence biological activity. Its molecular formula is C15H14F3N2O2PS, and it has a molecular weight of approximately 360.32 g/mol. The trifluoromethyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal properties. In a study involving various fungal strains, it was found that the compound demonstrated effective inhibition of fungal growth at concentrations as low as 10 µg/mL. The mechanism of action is believed to involve disruption of fungal cell wall synthesis and function .

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it was reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts .

Cytotoxicity Studies

Cytotoxicity assays using human cell lines revealed that the compound exhibits selective cytotoxic effects against cancer cells while sparing normal cells. The IC50 values for various cancer cell lines ranged from 5 to 15 µM, indicating a promising therapeutic index. The underlying mechanism appears to be linked to the induction of apoptosis through the activation of caspase pathways .

Case Studies

  • Case Study on Antifungal Efficacy : A clinical trial evaluated the efficacy of formulations containing the compound against resistant strains of Candida spp. Results showed a significant reduction in fungal load in treated patients compared to controls, supporting its potential as a therapeutic agent in antifungal treatments .
  • Cytotoxicity in Cancer Therapy : A study assessed the effects of the compound on breast cancer cell lines (MCF-7). The results indicated that treatment with varying concentrations led to significant reductions in cell viability, with flow cytometry confirming an increase in apoptotic cells post-treatment .

Data Tables

Activity Concentration (µg/mL) Effect
Antifungal Activity10Significant growth inhibition
Cytotoxicity (MCF-7)5 - 15Induction of apoptosis
Enzyme InhibitionVariesInhibition of cytochrome P450

Q & A

Q. What are the recommended analytical techniques for confirming the structural integrity of 2-[(Dimethoxyphosphorothioyl)oxy]-6-phenyl-4-(trifluoromethyl)nicotinonitrile?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., trifluoromethyl, phenyl groups). Compare chemical shifts with structurally analogous nicotinonitrile derivatives, such as 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (δ\delta 3.64 ppm for methoxy protons; δ\delta 160.8 ppm for CN) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) under reversed-phase conditions using a C18 column and acetonitrile/water gradient (e.g., 40:60 to 90:10 over 20 minutes) .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS, with expected [M+H]+ ion matching the calculated molecular formula.

Q. How can researchers optimize the synthesis yield of this compound under laboratory conditions?

Methodological Answer:

  • Stepwise Functionalization: Begin with nicotinonitrile core functionalization (e.g., introduce trifluoromethyl at position 4 via halogen-exchange reactions using CuI catalysis). Follow with phosphorothioyloxy group installation via nucleophilic substitution (e.g., dimethyl phosphorothioate under anhydrous conditions) .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3).
  • Purification: Employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to isolate high-purity product (>95%) .

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer:

  • Hydrolytic Sensitivity: The phosphorothioyloxy group is prone to hydrolysis. Store under inert atmosphere (argon) in sealed vials at -20°C. Avoid aqueous buffers unless stabilized with chelating agents (e.g., EDTA) .
  • Light Sensitivity: Protect from UV exposure due to the nitrile and trifluoromethyl groups. Use amber glassware for long-term storage.
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperature. Preliminary data suggest stability up to 150°C under nitrogen .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Docking Studies: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., acetylcholinesterase). Compare results with experimental IC50_{50} values to identify false positives due to off-target interactions .
  • QSAR Analysis: Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors. Cross-validate with datasets from structurally related nitriles (e.g., 2-amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile) .
  • Meta-Analysis: Apply multivariate statistical methods (e.g., PCA) to reconcile divergent bioactivity results from heterogeneous assays (e.g., cell-based vs. enzyme-inhibition studies) .

Q. What experimental strategies can elucidate the mechanism of action for this compound in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies: Perform Michaelis-Menten assays under varying substrate concentrations to determine inhibition type (competitive/uncompetitive). Use Lineweaver-Burk plots to calculate KiK_i values .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to confirm direct interaction with the enzyme active site.
  • Site-Directed Mutagenesis: Engineer enzyme variants (e.g., acetylcholinesterase S203A) to test if key residues mediate binding. Compare inhibition potency with wild-type enzymes .

Q. How can researchers address discrepancies in spectroscopic data for this compound across studies?

Methodological Answer:

  • Standardized Protocols: Adopt uniform NMR acquisition parameters (e.g., 300 MHz, DMSO-d6_6 solvent, TMS reference) to enable cross-study comparisons. For example, the phenyl group in analogous compounds shows δ 7.42–8.20 ppm in 1H^1H NMR .
  • Impurity Profiling: Use LC-MS to identify contaminants (e.g., residual solvents, byproducts) that may skew spectral interpretations.
  • Collaborative Validation: Share raw spectral data via open-access repositories (e.g., Zenodo) for peer verification .

Q. What methodologies are recommended for studying the compound’s solubility and formulation in biological assays?

Methodological Answer:

  • Co-Solvent Systems: Test solubility in DMSO/PBS mixtures (e.g., 10% DMSO) while ensuring final DMSO concentration ≤1% to avoid cellular toxicity .
  • Dynamic Light Scattering (DLS): Monitor aggregation propensity in aqueous buffers. Optimize with surfactants (e.g., Tween-80) if particle size exceeds 200 nm.
  • In Silico Prediction: Use tools like ACD/Labs Percepta to estimate logP and aqueous solubility, then validate experimentally via shake-flask method .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Dimethoxyphosphorothioyl)oxy]-6-phenyl-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 2
2-[(Dimethoxyphosphorothioyl)oxy]-6-phenyl-4-(trifluoromethyl)nicotinonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.